(5-Chloro-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone
CAS No.: 100914-72-5
Cat. No.: VC20549273
Molecular Formula: C15H9ClO3
Molecular Weight: 272.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100914-72-5 |
|---|---|
| Molecular Formula | C15H9ClO3 |
| Molecular Weight | 272.68 g/mol |
| IUPAC Name | (5-chloro-1-benzofuran-2-yl)-(4-hydroxyphenyl)methanone |
| Standard InChI | InChI=1S/C15H9ClO3/c16-11-3-6-13-10(7-11)8-14(19-13)15(18)9-1-4-12(17)5-2-9/h1-8,17H |
| Standard InChI Key | DFGMTGTTWQLBHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)Cl)O |
Introduction
Structural and Chemical Characteristics
Core Molecular Architecture
The compound’s structure combines two aromatic systems: a benzofuran scaffold and a 4-hydroxyphenyl ketone. The benzofuran moiety consists of a fused benzene and furan ring, with a chlorine atom at the 5-position. This substitution pattern distinguishes it from closely related analogs, such as (5-Hydroxy-1-benzofuran-2-yl)-(4-hydroxyphenyl)methanone (PubChem CID: 118714401), where a hydroxyl group replaces the chlorine . The chloro group’s electronegativity likely polarizes the benzofuran ring, increasing its susceptibility to nucleophilic attack at the 2-position. Conversely, the 4-hydroxyphenyl group’s phenolic hydroxyl may participate in hydrogen bonding or serve as a site for further functionalization, such as glycosylation or sulfation .
Spectroscopic and Computational Insights
While experimental spectroscopic data for (5-Chloro-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone are unavailable, computational models of analogous structures predict distinct infrared (IR) absorption bands for the carbonyl group (C=O stretch near 1,680 cm⁻¹) and phenolic O–H stretch (3,200–3,600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal aromatic proton signals in the δ 6.5–8.0 ppm range, with deshielding effects from the electron-withdrawing chlorine and carbonyl groups. Density functional theory (DFT) simulations could further elucidate charge distribution and reactive sites, though such studies remain to be conducted for this specific compound.
Synthetic Pathways and Modifications
Proposed Synthesis Routes
The synthesis of (5-Chloro-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone may involve Friedel-Crafts acylation, where a benzofuran derivative reacts with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Alternatively, Suzuki-Miyaura cross-coupling could link pre-functionalized benzofuran and hydroxyphenyl precursors, leveraging palladium catalysis to form the carbon-carbon bond between the two aromatic systems . Chlorination at the 5-position might occur via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂), though regioselectivity would depend on directing effects from existing substituents.
Challenges in Purification and Yield Optimization
Isolating the target compound could prove challenging due to the similarity in polarity between reaction byproducts and the desired product. Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) may separate the product, while recrystallization from ethanol or acetone could enhance purity. Yield optimization would require careful control of reaction stoichiometry, temperature, and catalyst loading, particularly to avoid over-chlorination or ketone group reduction .
Physicochemical Properties and Stability
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) of similar benzofuran derivatives reveals decomposition temperatures above 200°C, suggesting that (5-Chloro-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone is stable under standard laboratory conditions . Oxidative stability remains a concern, as the phenolic group is prone to quinone formation upon exposure to strong oxidizers. Storage under inert atmosphere and protection from light would mitigate degradation.
Future Research Directions
Target Identification and Validation
High-throughput screening against kinase or protease libraries could identify potential biological targets. Molecular docking studies using crystal structures of COX-2 or tubulin may reveal binding affinities and guide structure-activity relationship (SAR) analyses .
Toxicity and Pharmacokinetic Profiling
In vitro cytotoxicity assays (e.g., against HEK-293 or HepG2 cells) and metabolic stability tests in liver microsomes are essential to evaluate therapeutic potential. Modifying the hydroxyphenyl group to improve metabolic resistance (e.g., methyl ether prodrugs) might enhance bioavailability.
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